molecular formula C17H27Cl2N B586399 (R)-Sibutramine hydrochloride CAS No. 154752-45-1

(R)-Sibutramine hydrochloride

Cat. No.: B586399
CAS No.: 154752-45-1
M. Wt: 316.31
InChI Key: UWAOJIWUVCMBAZ-PKLMIRHRSA-N
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Description

®-Sibutramine hydrochloride is a pharmacologically active compound primarily used as an appetite suppressant. It was widely prescribed for the treatment of obesity due to its ability to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This compound is the hydrochloride salt of ®-Sibutramine, which enhances its solubility and stability for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Sibutramine hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 1-(4-chlorophenyl)-N,N-dimethyl-2-propylamine with 1-bromo-3-chloropropane to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium hydride to form the desired ®-Sibutramine.

    Resolution: The racemic mixture of Sibutramine is resolved using chiral chromatography to isolate the ®-enantiomer.

    Formation of Hydrochloride Salt: The ®-Sibutramine is then reacted with hydrochloric acid to form ®-Sibutramine hydrochloride.

Industrial Production Methods: Industrial production of ®-Sibutramine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-Sibutramine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve the use of nucleophiles such as alkyl halides or amines.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Sibutramine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the development of chromatographic methods.

    Biology: The compound is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.

    Medicine: Research focuses on its efficacy and safety in treating obesity and related metabolic disorders.

    Industry: It is used in the formulation of weight management pharmaceuticals and as a model compound in drug development studies.

Mechanism of Action

®-Sibutramine hydrochloride exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the brain. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing satiety and reducing appetite. The compound primarily targets the serotonin and norepinephrine transporters, modulating their activity and influencing appetite control pathways.

Comparison with Similar Compounds

    Fluoxetine: Another serotonin reuptake inhibitor used as an antidepressant.

    Phentermine: A sympathomimetic amine used as an appetite suppressant.

    Orlistat: A lipase inhibitor used for weight management.

Uniqueness: ®-Sibutramine hydrochloride is unique due to its dual action on both serotonin and norepinephrine reuptake inhibition, providing a more comprehensive approach to appetite suppression compared to compounds that target only one neurotransmitter system.

Properties

IUPAC Name

(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;/h6-9,13,16H,5,10-12H2,1-4H3;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAOJIWUVCMBAZ-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154752-45-1
Record name Cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154752-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sibutramine hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154752451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIBUTRAMINE HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODB7RN3OVJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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